molecular formula C20H27N5OS B2732558 2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-33-1

2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2732558
CAS-Nummer: 898366-33-1
Molekulargewicht: 385.53
InChI-Schlüssel: QXULODGLVHYUCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound with the molecular formula C20H28N6OS . It features a complex molecular architecture comprising a thiazolotriazole core, which is substituted with an ethyl group and a hydroxyl function, and further functionalized with a tolyl group and a 4-ethylpiperazine moiety . The 4-ethylpiperazine group is a common pharmacophore found in compounds with documented biological activity. Piperazine derivatives are frequently investigated for their potential interaction with central nervous system targets and have been explored in patent literature for a range of therapeutic areas . The specific research applications and mechanism of action for this precise molecule are not fully detailed in the public domain, making it a compound of interest for novel pharmacological exploration and hit-to-lead optimization campaigns. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2-ethyl-5-[(4-ethylpiperazin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5OS/c1-4-16-21-20-25(22-16)19(26)18(27-20)17(15-8-6-14(3)7-9-15)24-12-10-23(5-2)11-13-24/h6-9,17,26H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXULODGLVHYUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazolo-triazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C17_{17}H24_{24}N6_{6}S
  • Molecular Weight: 356.48 g/mol
  • CAS Number: Not specified in the sources.

The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolo-triazole derivatives. For instance, a series of thiazolo[2,3-c][1,2,4]triazole derivatives were synthesized and evaluated for their antitubercular activity. The results indicated that modifications to the thiazole and triazole moieties significantly influenced their efficacy against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Thiazolo-Triazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
Compound AM. tuberculosis0.5
Compound BE. coli1.0
Compound CS. aureus0.25

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism involving the modulation of NF-kB signaling pathways. This aligns with findings from other studies on related compounds that exhibit similar anti-inflammatory properties .

Case Study: Inhibition of TNF-alpha Production
In a study involving human macrophages, treatment with related thiazolo-triazole compounds resulted in a significant reduction in TNF-alpha production following lipopolysaccharide (LPS) stimulation. This suggests that such compounds could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are still being elucidated. However, several hypotheses have emerged based on structural analogs:

  • Receptor Modulation: The compound may act as an antagonist at specific G-protein coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and infection.
  • Enzyme Inhibition: It is hypothesized that the compound could inhibit enzymes involved in inflammatory processes or microbial metabolism.

Future Directions

Further research is warranted to fully characterize the biological activity and mechanisms of action of this compound. Potential areas for future studies include:

  • In vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for enhanced activity against specific pathogens or inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Selected Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compound Name / Substituents Yield (%) Melting Point (°C) Notable Activity Reference
5-((4-Chlorophenyl)amino)methylene derivative (5f) 64 >280 Anticonvulsant (inferred)
5-((Furan-2-ylmethyl)amino)methylene derivative (5g) 71 176–178 Antimicrobial (potential)
6-(4-Fluorophenyl)thiazolo-triazole (3c) Anticonvulsant (MES-selective)
Ethylpiperazinyl-methylene derivative (6c) 67 225–227 Enhanced solubility
Target Compound (4-ethylpiperazinyl/p-tolyl) Hypothesized anti-inflammatory

Key Observations :

  • Synthetic Feasibility: The target compound’s synthesis would likely follow multi-step routes similar to those for compounds 5a–6d, which achieved yields of 53–71% via condensation reactions .
  • Thermal Stability : High melting points (>200°C) are common in this class due to rigid fused-ring systems . The target compound’s melting point is expected to align with derivatives like 5d (262–263°C) .
  • Solubility : Piperazine-containing analogs (e.g., 6c) exhibit improved aqueous solubility compared to purely aromatic derivatives, suggesting the target compound may have favorable pharmacokinetics .

Pharmacological and Mechanistic Insights

Anticonvulsant Activity

The 4-fluorophenyl group in 3c enhances dipole interactions with neuronal ion channels, a mechanism less likely in the target compound due to its p-tolyl group . However, the ethylpiperazine moiety could modulate serotonin or dopamine receptors, offering a divergent therapeutic pathway.

Anti-Inflammatory and Analgesic Potential

Structural similarities to COX-2 inhibitors suggest the target compound may inhibit prostaglandin synthesis.

Antimicrobial Limitations

Unlike analogs with pyrazoline or isoxazoline substituents , the target compound lacks electron-withdrawing groups critical for disrupting microbial cell membranes.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, typically starting with the formation of thiazolo-triazole cores followed by functionalization with piperazine and aryl groups. Key steps include:

  • Cyclocondensation : Using ethanol/methanol under reflux to form the thiazolo[3,2-b][1,2,4]triazole scaffold .
  • Mannich-type reactions : Introducing the (4-ethylpiperazin-1-yl)(p-tolyl)methyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Crystallization in ethanol or methanol yields ~95% purity, validated by HPLC .
    Optimization : Reaction temperature (70–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for amine donors) are critical for >80% yield .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the thiazolo-triazole fusion and substituent positions (e.g., δ 2.3 ppm for ethyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.56) .
  • HPLC : Ensures >95% purity by reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary biological targets explored for this compound?

  • Anticancer : Inhibits kinase pathways (e.g., EGFR) with IC₅₀ values in the micromolar range (2–10 µM) .
  • Antimicrobial : Disrupts bacterial cell wall synthesis (MIC: 8–32 µg/mL against S. aureus) .
  • Neurological : Modulates serotonin/dopamine receptors in vitro (Kᵢ: 50–200 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ < 30 min indicates rapid clearance) .
  • Dose-response recalibration : Adjust in vivo dosing based on bioavailability studies (e.g., 10 mg/kg vs. 50 mg/kg in murine models) .
  • Target engagement assays : Use PET imaging or Western blotting to confirm target modulation in vivo .

Q. What strategies improve metabolic stability without compromising potency?

  • Structural modifications : Replace labile groups (e.g., ethyl → cyclopropyl) to reduce CYP450 oxidation .
  • Prodrug design : Introduce phosphate esters at the hydroxyl group for enhanced solubility and delayed hydrolysis .
  • SAR-guided optimization : Prioritize derivatives with logP < 3 and polar surface area >80 Ų to balance permeability and stability .

Q. How should reaction conditions be optimized for scalable synthesis?

  • Solvent selection : Replace DMF with PEG-400 for greener chemistry and easier recycling .
  • Catalyst screening : Test immobilized catalysts (e.g., Bleaching Earth Clay) for recyclability and yield enhancement (85% → 92%) .
  • Process intensification : Use microwave-assisted synthesis to reduce reaction time (6h → 30 min) .

Methodological Recommendations

  • Stereochemical analysis : Use X-ray crystallography (e.g., CCDC deposition) or NOESY NMR to confirm spatial arrangements .
  • Data reproducibility : Validate bioassays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict reactivity hotspots for functionalization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.